2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-5(2)16-4-6-7(10(11,12)13)3-8(17)14-9(6)15-16/h3-5H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWQCYVNOWPCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)NC2=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with β-Ketoesters
Reaction Mechanism and Substrate Selection
The pyrazolo[3,4-b]pyridine core is commonly synthesized via cyclocondensation between hydrazine derivatives and β-ketoesters. For this compound, 4-(trifluoromethyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile serves as the starting material. Hydrazine hydrate reacts with the β-ketoester intermediate under acidic conditions, inducing cyclization to form the pyrazole ring.
Optimization of Acid Catalysts
Trials with p-toluenesulfonic acid (pTSA) versus hydrochloric acid (HCl) revealed that pTSA (10 mol%) in ethanol at 80°C for 12 hours achieved a 68% yield, compared to 52% with HCl. The superior performance of pTSA is attributed to its milder acidity, reducing side reactions such as ester hydrolysis.
Introduction of the Isopropyl Group
Post-cyclization, the isopropyl substituent is introduced via N-alkylation using isopropyl bromide. Potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours facilitates this step, yielding 74% of the alkylated product.
Multi-Component Reaction (MCR) Approach
One-Pot Synthesis Strategy
A three-component reaction involving ethyl 4,4,4-trifluoroacetoacetate, hydrazine hydrate, and 3-isopropylamino-2-cyanoacrylate in acetic acid at 100°C for 8 hours generates the target compound in a single step. This method offers a 61% yield but requires stringent temperature control to avoid decomposition.
Solvent and Temperature Effects
Comparative studies demonstrated that acetic acid outperformed toluene or acetonitrile due to its dual role as solvent and catalyst. Elevated temperatures (>110°C) led to a 15% reduction in yield due to side-product formation.
Halogenation Followed by Cross-Coupling
Bromination at the 4-Position
4-Bromo-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is synthesized via bromination using phosphorus oxybromide (POBr3) in dichloromethane. Subsequent cross-coupling with trifluoromethyl copper(I) iodide under palladium catalysis installs the CF3 group.
Catalytic System Efficiency
A Pd(PPh3)4/CuI system in dimethylacetamide (DMAc) at 120°C for 24 hours achieved a 57% yield. Alternative catalysts like PdCl2(dppf) reduced yields to 43%, highlighting the ligand’s critical role.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
Wang resin-functionalized pyridone derivatives undergo sequential hydrazine coupling and alkylation. Cleavage with trifluoroacetic acid (TFA) yields the final product with 65% purity, necessitating HPLC purification.
Throughput vs. Yield Trade-offs
While this method enables parallel synthesis of 96 analogs in 48 hours, the average yield per variant is 42%, limiting its utility for large-scale applications.
Comparative Analysis of Methodologies
Yield and Scalability Assessment
| Method | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 68–74 | High | 95–98 |
| Multi-Component | 61 | Moderate | 90–92 |
| Cross-Coupling | 57 | Low | 88–90 |
| Solid-Phase | 42–65 | High | 65–85 |
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-b]pyridine core undergoes oxidation under controlled conditions. For example:
-
Reagent: 3-Chloroperoxybenzoic acid (mCPBA)
-
Conditions: Room temperature, inert atmosphere (argon)
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Product: Formation of pyridine N-oxide derivatives, which enhance solubility and reactivity in subsequent reactions .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Oxidation | mCPBA | RT, Ar atmosphere | Pyrazolo[3,4-b]pyridine N-oxide |
Reduction Reactions
Reduction targets the lactam moiety or substituents:
-
Reagent: Sodium borohydride (NaBH₄)
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Conditions: Methanol solvent, 0°C
-
Product: Partial reduction of the lactam to secondary amines or alcohols .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Reduction | NaBH₄ | MeOH, 0°C | Secondary amine/alcohol derivatives |
Substitution Reactions
The trifluoromethyl group and pyridine nitrogen enable nucleophilic substitution:
-
Reagent: Sodium methoxide (NaOMe)
-
Conditions: Ethanol, reflux
-
Product: Replacement of the trifluoromethyl group with methoxy or thioacetate groups .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Nucleophilic Substitution | NaOMe | EtOH, reflux | Methoxy-substituted derivatives |
Cycloaddition and Functionalization
The compound participates in cycloaddition reactions for heterocycle expansion:
-
Reagent: Trimethylsilyl cyanide (TMSCN)
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Conditions: Dichloromethane (DCM), dark conditions
-
Product: Formation of fused pyrazolo[4,3-c]pyridine systems .
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Cycloaddition | TMSCN | DCM, dark, RT | Expanded heterocyclic systems |
Comparative Reactivity
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:
| Compound | Reactivity with NaBH₄ | Reactivity with mCPBA |
|---|---|---|
| 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo... | Moderate reduction | Rapid oxidation |
| Non-fluorinated pyrazolo[3,4-b]pyridines | Slow reduction | No oxidation |
Key Mechanistic Insights
-
Electronic Effects: The trifluoromethyl group withdraws electron density, increasing the electrophilicity of adjacent positions and facilitating nucleophilic attacks .
-
Steric Effects: The isopropyl group at position 2 sterically hinders reactions at the pyridine nitrogen, directing reactivity toward the pyrazole ring .
Industrial-Scale Considerations
Scientific Research Applications
2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Imidazo[1,2-a]pyrimidines
Uniqueness
Compared to similar compounds, 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its specific structural features and the presence of the trifluoromethyl group. This group imparts unique electronic properties, enhancing its reactivity and stability, making it particularly valuable in pharmaceutical and agrochemical research .
Biological Activity
2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and structural comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is with a molecular weight of approximately 245.20 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with isopropyl and trifluoromethyl groups, contributing to its unique properties and biological profile.
Antiproliferative Effects
Research indicates that 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibits significant antiproliferative activity against various cancer cell lines. The compound has demonstrated low micromolar GI50 values, indicating potent growth inhibition. For example, it has been shown to induce apoptosis in cancer cells through mechanisms involving the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases .
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Studies have shown that treatment with 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one leads to apoptotic cell death in various cancer cell lines. This process is mediated by the activation of caspases and subsequent PARP cleavage .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at specific phases, contributing to its antiproliferative effects. For instance, it has been observed to induce cell cycle arrest in the SubG1/G1 phase in certain cancer models .
Comparative Analysis with Related Compounds
A comparative analysis reveals that several structural analogs exhibit similar biological activities. The following table summarizes some related compounds along with their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridine | Methyl group instead of isopropyl | Antiproliferative |
| 2-Ethyl-5-(trifluoromethyl)-pyrazolo[3,4-b]pyridine | Ethyl group; different position of trifluoromethyl | Antimicrobial |
| 6-Hydroxy-2-isopropyl-pyrazolo[3,4-b]pyridine | Hydroxy group addition | Neuroprotective effects |
The unique combination of an isopropyl group and a trifluoromethyl substituent enhances the lipophilicity of 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, potentially improving its bioavailability compared to other derivatives .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For example:
- MCF-7 Cell Line : IC50 values reported around 0.01 µM suggest potent anticancer activity .
- A549 Cell Line : The compound induces autophagy without causing apoptosis at certain concentrations .
In Vivo Studies
While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary studies indicate potential for further development as an anticancer agent.
Q & A
Basic: What are the established synthetic routes for 2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, Meldrum's acid, and substituted pyrazolamines. A widely cited method uses PEG-400 as a green, recyclable solvent at 90°C for 15 minutes, achieving high yields (70–85%) . Alternative protocols employ Fe³⁺-modified montmorillonite K10 (Fe³⁺@K10) under "on water" conditions, which enhances regioselectivity and reduces reaction times . Key steps include:
- Condensation : Aldehyde and Meldrum's acid form a Knoevenagel intermediate.
- Cyclization : Reaction with 3-methyl-1H-pyrazol-5-amine yields the pyrazolo-pyridinone core.
- Functionalization : Introduction of the isopropyl and trifluoromethyl groups via alkylation/fluorination .
Advanced: How can solvent systems and catalysts resolve contradictions in regioselectivity during functionalization?
Methodological Answer:
Regioselectivity challenges arise when introducing substituents (e.g., trifluoromethyl or sulfanyl groups) to the pyridinone core. Discrepancies in product distribution can be mitigated by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation, while PEG-400 promotes C-4 functionalization due to hydrogen-bonding interactions .
- Catalyst Design : Fe³⁺@K10 enhances electrophilic substitution at the C-4 position by stabilizing transition states through Lewis acid interactions .
- Computational Screening : Density Functional Theory (DFT) predicts favorable sites for electrophilic attack, guiding experimental optimization .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
Structural validation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazolo-pyridinone scaffold, with characteristic shifts for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 319.31 for sulfanyl derivatives) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives, as demonstrated for related pyrazolo[3,4-b]pyridines .
Advanced: How can low yields in multicomponent reactions (MCRs) be addressed for derivatives of this compound?
Methodological Answer:
Low yields in MCRs often stem from competing side reactions or poor solubility. Strategies include:
- Reagent Stoichiometry : Optimizing aldehyde:pyrazolamine ratios (1:1.2) minimizes unreacted intermediates .
- Microwave Assistance : Reduces reaction times from hours to minutes, suppressing decomposition .
- Workup Protocols : Liquid-liquid extraction with ethyl acetate/water improves recovery of polar derivatives .
- Catalyst Recycling : Fe³⁺@K10 retains >90% activity after five cycles, reducing costs .
Basic: What in vitro assays are used to evaluate the bioactivity of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?
Methodological Answer:
Standard assays include:
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
- Enzyme Inhibition : Kinase/p38 MAPK inhibition assays with ATP-competitive ELISA protocols .
Advanced: How do molecular docking studies inform the design of bioactive derivatives?
Methodological Answer:
Docking (e.g., AutoDock Vina) predicts binding modes to targets like p38 MAPK:
- Ligand Preparation : Protonation states are adjusted at physiological pH (e.g., deprotonated pyridinone oxygen).
- Active Site Mapping : Trifluoromethyl groups enhance hydrophobic interactions with Leu104 and Val38 residues .
- ADME Prediction : SwissADME estimates bioavailability; logP <3 improves permeability for CNS-targeted analogs .
Advanced: What computational methods validate the stability of crystalline forms?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts in trifluoromethyl derivatives) .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C for hydrate forms .
- DFT-Based Lattice Energy Calculations : Identifies polymorph stability hierarchies (e.g., Form I vs. Form II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
